Physicochemical Differentiation: LogP and tPSA of 4-(4-Methoxyphenyl)-3-methylisoxazol-5-amine vs. 4-Fluorophenyl Analog
4-(4-Methoxyphenyl)-3-methylisoxazol-5-amine exhibits a higher calculated LogP (1.64) compared to its 4-fluorophenyl analog (XLogP3-AA 2.1), indicating reduced lipophilicity and potentially improved aqueous solubility [1]. Concurrently, its topological polar surface area (tPSA) is 61.3 Ų, which is 9.2 Ų larger than the fluorophenyl analog (52.1 Ų), suggesting enhanced hydrogen bonding capacity [2].
| Evidence Dimension | Lipophilicity (LogP) and Polar Surface Area (tPSA) |
|---|---|
| Target Compound Data | LogP = 1.64, tPSA = 61.3 Ų |
| Comparator Or Baseline | 4-(4-Fluorophenyl)-3-methylisoxazol-5-amine (CAS 915919-94-7): XLogP3-AA = 2.1, tPSA = 52.1 Ų |
| Quantified Difference | ΔLogP = -0.46, ΔtPSA = +9.2 Ų |
| Conditions | Computed physicochemical properties; Hit2Lead and PubChem databases |
Why This Matters
This differentiation is critical for medicinal chemists optimizing lead compounds for balanced permeability and solubility, as the methoxy substitution offers a distinct ADME profile compared to halogenated analogs.
- [1] PubChem Compound Summary for CID 16606660, 4-(4-Fluorophenyl)-3-methylisoxazol-5-amine. View Source
- [2] PubChem Computed Descriptors for CID 16606660. View Source
